molecular formula C15H18N2O B2899918 4-[(Piperidin-4-yl)methoxy]quinoline CAS No. 771462-55-6

4-[(Piperidin-4-yl)methoxy]quinoline

Cat. No. B2899918
CAS RN: 771462-55-6
M. Wt: 242.322
InChI Key: XXUDFPBQCANFQX-UHFFFAOYSA-N
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Description

“4-[(Piperidin-4-yl)methoxy]quinoline” is a compound that belongs to the class of organic compounds known as quinolines and piperidines . Quinolines and piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in the literature .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-[(Piperidin-4-yl)methoxy]quinoline is its broad spectrum of biological activity. It has been shown to exhibit potent activity against various cancer cell lines, as well as a wide range of microbial and viral pathogens. In addition, its fluorescent properties make it a useful tool for the detection of zinc ions in biological samples. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated before its use in clinical settings.

Future Directions

There are several future directions for the research and development of 4-[(Piperidin-4-yl)methoxy]quinoline. One of the areas of interest is its potential as a therapeutic agent for the treatment of cancer and infectious diseases. Further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties. In addition, its fluorescent properties make it a promising tool for the detection of zinc ions in biological samples, which could have implications in the diagnosis and treatment of various diseases. Finally, the development of novel synthetic routes and analogs of this compound could lead to the discovery of new compounds with improved properties and biological activity.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its broad spectrum of biological activity and fluorescent properties make it a useful tool for the detection of zinc ions in biological samples. However, further studies are needed to fully understand its mechanism of action and evaluate its potential toxicity. The development of novel synthetic routes and analogs of this compound could lead to the discovery of new compounds with improved properties and biological activity.

Synthesis Methods

The synthesis of 4-[(Piperidin-4-yl)methoxy]quinoline involves the reaction of 4-chloroquinoline with piperidine and sodium hydride in the presence of dimethylformamide. The resulting product is then treated with methanol to obtain the final compound. This method has been optimized to yield high purity and yield of this compound.

Scientific Research Applications

4-[(Piperidin-4-yl)methoxy]quinoline has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit promising antitumor, antimicrobial, and antiviral activities in various in vitro and in vivo studies. In addition, it has been investigated for its potential as a fluorescent probe for the detection of zinc ions in biological samples.

properties

IUPAC Name

4-(piperidin-4-ylmethoxy)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-2-4-14-13(3-1)15(7-10-17-14)18-11-12-5-8-16-9-6-12/h1-4,7,10,12,16H,5-6,8-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUDFPBQCANFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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